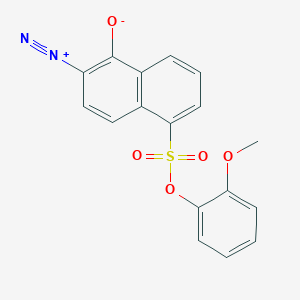

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Description

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS: 82758-42-7, EINECS: 280-019-0) is a diazonaphthalene sulfonate derivative characterized by an o-anisyl (2-methoxyphenyl) ester substituent. Its molecular formula is C₁₇H₁₂N₂O₅S, with a molar mass of 356.35 g/mol . The structure comprises a naphthalene core with a diazo group (N₂) at position 6, a ketone at position 5, and a sulfonate ester at position 1. The o-anisyl group introduces steric and electronic effects due to the methoxy (-OCH₃) substituent, influencing reactivity and solubility .

Properties

CAS No. |

82758-42-7 |

|---|---|

Molecular Formula |

C17H12N2O5S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-diazonio-5-(2-methoxyphenoxy)sulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C17H12N2O5S/c1-23-14-6-2-3-7-15(14)24-25(21,22)16-8-4-5-12-11(16)9-10-13(19-18)17(12)20/h2-10H,1H3 |

InChI Key |

QAILIPQASZHXES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method includes the reaction of o-anisidine with nitrous acid to form the diazonium salt, which is then coupled with a naphthalene derivative under controlled conditions . The reaction conditions often require low temperatures and acidic environments to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:

Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The diazo group can be reduced to form amines.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the diazo group .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions yield amines, while substitution reactions yield various substituted naphthalene derivatives .

Scientific Research Applications

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is used in several scientific research fields, including:

Chemistry: As a reagent for the synthesis of complex organic molecules and heterocycles.

Biology: In the study of enzyme mechanisms and protein labeling.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates, such as carbocations or free radicals, upon decomposition of the diazo group. These intermediates can then react with various molecular targets, leading to the formation of new chemical bonds and complex molecular structures.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The diazonaphthalene sulfonate family includes derivatives with varying aryl or alkyl ester groups. Below is a systematic comparison:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|---|

| o-Anisyl derivative | 82758-42-7 | C₁₇H₁₂N₂O₅S | 356.35 | 2-methoxyphenyl ester | Not reported |

| Methyl ester | 59297-04-0 | C₁₁H₈N₂O₄S | 264.26 | Methyl ester | Not reported |

| m-Tolyl derivative | 82758-41-6 | C₁₇H₁₂N₂O₄S | 340.35 | 3-methylphenyl ester | Not reported |

| 4’-Isopropylbiphenyl derivative | 50764-82-4 | C₂₅H₂₀N₂O₄S | 444.51 | 4’-isopropylbiphenyl ester | 4.85 |

| 2,4-Dichlorophenyl derivative | 94202-18-3 | C₁₆H₈Cl₂N₂O₄S | 395.22 | 2,4-dichlorophenyl ester | 3.81 |

| tert-Butyl derivative | 31600-99-4 | C₂₀H₁₈N₂O₄S | 382.43 | 4-tert-butylphenyl ester | Not reported |

*LogP values indicate lipophilicity; higher values suggest greater lipid solubility .

Key Observations:

- Steric Effects : Bulky substituents (e.g., 4’-isopropylbiphenyl, tert-butyl) increase molar mass and may hinder reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) enhance electrophilicity of the diazo group, while electron-donating groups (e.g., -OCH₃ in o-anisyl) stabilize the molecule .

- Solubility : Methyl and smaller aryl esters are likely more polar and water-soluble than bulky derivatives like tert-butyl .

Reactivity and Stability

- Photochemical Behavior : The diazo group undergoes nitrogen release under UV light. For the methyl ester (CAS 59297-04-0), excitation at specific wavelengths triggers HOMO→LUMO+1 transitions, leading to nitrogen expulsion . The o-anisyl group’s methoxy substituent may slow this process due to resonance stabilization .

- Thermal Stability : Bulky esters (e.g., tert-butyl) exhibit enhanced thermal stability compared to methyl or tolyl derivatives, as evidenced by their use in industrial applications requiring high-temperature processing .

Biological Activity

The biological activity of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is primarily attributed to its reactive diazo group. Upon activation, this compound forms reactive intermediates that can interact with various biological targets. These interactions can influence enzyme mechanisms and protein functions, making it a valuable tool in biochemical studies.

Biochemical Assays and Labeling

One of the primary applications of this compound is in biochemical assays and as a labeling agent for biomolecules. Its ability to form covalent bonds with nucleophilic sites on target molecules makes it particularly useful for probing biochemical pathways and mechanisms.

Cytotoxicity Studies

While specific data on this compound is limited, studies on similar compounds provide insights into its potential cytotoxic effects. For context, let's consider the cytotoxicity data of a related compound, aetokthonostatin (AEST), which belongs to the dolastatin family:

| Cell Line | Compound | EC50 (nM) |

|---|---|---|

| HeLa | AEST | 1 ± 0.2 |

| HeLa | MMAE | 3 ± 0.4 |

| MDA-MB 231 | AEST | ~1 |

| MDA-MB 231 | MMAF | 170 ± 30 |

This data suggests that compounds with similar structural elements to this compound can exhibit potent cytotoxic effects .

Tubulin Binding and Microtubule Dynamics

Research on structurally similar compounds indicates that this compound may interact with tubulin, potentially disrupting microtubule assembly. This interaction could lead to cell cycle arrest in the G2/M phase, a characteristic of many antimitotic agents .

Nematode Reproduction Inhibition

Studies on related compounds have shown inhibitory effects on the reproduction of the nematode Caenorhabditis elegans . While direct studies on this compound are not available, its structural similarity suggests it may possess similar biological activities.

Structure-Activity Relationships

The unique structural features of this compound, particularly the anisyl group, likely influence its biological activity profile. Comparative studies with similar compounds lacking this group could provide valuable insights into structure-activity relationships.

Future Research Directions

Given the compound's reactive nature and potential for diverse biological interactions, future research could focus on:

- Detailed mechanistic studies of its interactions with specific biological targets.

- Exploration of its potential as a probe for studying protein-ligand interactions.

- Investigation of its effects on various cellular processes, including cell division and signal transduction.

- Assessment of its potential therapeutic applications, particularly in areas where targeted cell death or protein modification is desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.